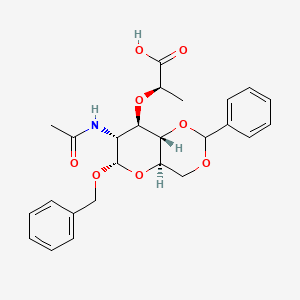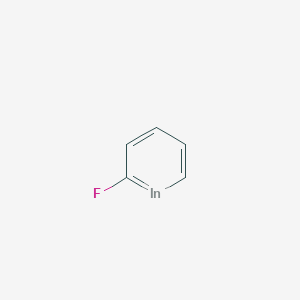
Fluorindine
Descripción general
Descripción
Fluorindine is an organic compound with a molecular formula of C8H6F2N2. It is a colorless, crystalline solid with a molecular weight of 166.15 g/mol. Fluorindine is an important reagent in organic synthesis, and is used for the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and other specialty chemicals. Fluorindine has been studied extensively in the laboratory and has numerous applications in scientific research.
Aplicaciones Científicas De Investigación
Photosynthesis Research
Scientific Field
Photosynthesis Research in Dinoflagellates Summary: Fluorindine is utilized in the study of peridinin–chlorophyll–protein complexes (PCPs) in dinoflagellates, which are integral to photosynthesis. Methods: Stark fluorescence spectroscopy is employed to investigate the spectral heterogeneity of PCPs. The Liptay formalism is used to model the Stark fluorescence spectrum. Results: The analysis reveals three emission bands with varying electrostatic parameters, supporting the hypothesis of emissive chlorophyll a clusters at different sites within the protein network .
Polymer Science
Scientific Field
Synthesis and Application of Fluorinated Polymers Summary: Fluorindine contributes to the development of fluorinated polymers with applications in electronics. Methods: Copolymerization techniques and free radical polymerization of fluorinated (meth)acrylate monomers are used to create novel polymers. Results: The resulting materials exhibit properties suitable for use in flexible electrodes, electroluminescent devices, and energy storage .
Biomedical Imaging
Scientific Field
Biomedical Imaging and Fluorescence Microscopy Summary: Fluorindine-based fluorophores are applied in single molecule studies for non-invasive biological systems analysis. Methods: Advanced fluorescence microscopy techniques, including FRET and super-resolution imaging, are utilized. Results: Stabilized fluorophores enhance the resolution and accuracy of imaging, providing insights into molecular activities within cells .
Environmental Monitoring
Scientific Field
Environmental Monitoring Using Fluorescent Probes Summary: Fluorindine derivatives serve as fluorescent probes for detecting environmental contaminants. Methods: The design of fluorescent probes involves selecting suitable fluorophores and introducing targeting groups for specific molecules. Results: The probes offer high sensitivity and selectivity in detecting pollutants, contributing to environmental protection efforts .
Nanotechnology
Scientific Field
Nanomaterials Characterization Summary: Fluorindine is integral in studying the properties of nanomaterials through fluorescent probes. Methods: Probes are synthesized to interact with nanomaterials, revealing their surface properties and interactions. Results: This application provides new methods for analyzing nanomaterials, aiding in the development of nanotechnology .
Food Safety
Scientific Field
Food Safety Analysis Summary: Fluorindine-based probes are used to detect contaminants and ensure food quality. Methods: The probes are designed to target specific molecules related to food safety, such as pathogens or toxins. Results: The use of these probes leads to improved detection methods, ensuring the safety and quality of food products .
Light Energy Conversion
Scientific Field
Hybrid Nanostructures for Light Energy Conversion Summary: Fluorindine is explored for its potential in enhancing the efficiency of light energy conversion systems. Methods: The compound is integrated into hybrid nanostructures to study its photophysical properties and energy transfer capabilities. Results: Preliminary findings suggest that Fluorindine can improve the light-harvesting efficiency of these systems, which could be beneficial for solar energy technologies .
Cancer Research
Scientific Field
Potential Anti-Cancer Applications Summary: The unique properties of Fluorindine are being investigated for their potential use in cancer treatment. Methods: Research involves studying the interaction of Fluorindine with cancerous cells and its ability to induce apoptosis or inhibit growth. Results: Early-stage research indicates that Fluorindine may have cytotoxic effects on certain cancer cell lines, warranting further investigation .
Sensor Development
Scientific Field
Sensing Agents for Biological and Environmental Monitoring Summary: Fluorindine-based sensing agents are developed for the detection of ions, organic molecules, and biomacromolecules. Methods: The design and synthesis of these agents involve tailoring Fluorindine’s fluorescent properties to respond to specific analytes. Results: These sensors demonstrate high sensitivity and selectivity, making them valuable tools for monitoring biological and environmental processes .
Theranostics
Scientific Field
Fluorescence-Guided Disease Diagnosis and Treatment Summary: Long-wavelength fluorescent probes derived from Fluorindine are applied in theranostics for disease diagnosis and therapy. Methods: The probes are used in vivo to target and illuminate diseased tissues, aiding in both diagnosis and treatment. Results: The application of these probes has shown promise in improving the accuracy of disease detection and the efficacy of treatments .
Protein Research
Scientific Field
Protein Visualization and Engineering Summary: Fluorindine is used as a fluorophore for protein tagging, similar to the application of Green Fluorescent Protein (GFP). Methods: Proteins of interest are tagged with Fluorindine derivatives, allowing for their visualization under specific lighting conditions. Results: This technique has enhanced the ability to track and study protein dynamics within live cells and other biological systems .
Drug Development
Scientific Field
Development of Fluorogenic Prodrugs Summary: Fluorindine’s fluorescent properties are harnessed to create prodrugs that can be activated under specific conditions. Methods: These prodrugs are designed to release an active drug upon exposure to certain triggers, such as light or enzymes. Results: The development of such prodrugs could lead to more targeted and controlled drug delivery systems .
Propiedades
IUPAC Name |
2-fluoroindigine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F.In/c1-2-3-4-5-6;/h1-4H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJVHWLXXEVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[In]C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorindine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



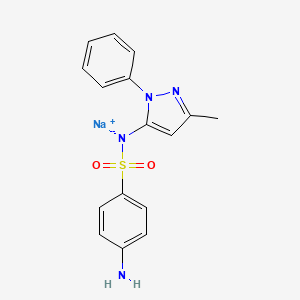

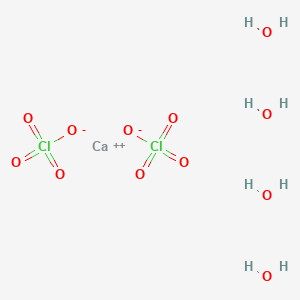
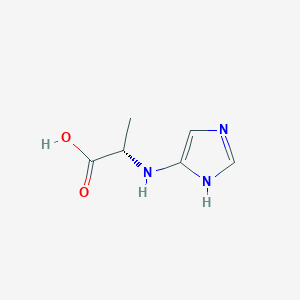
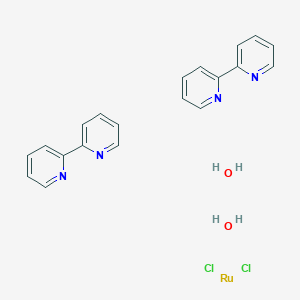
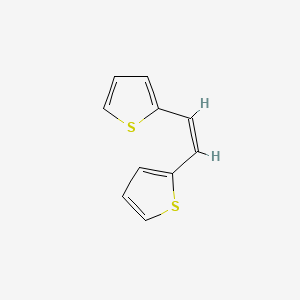
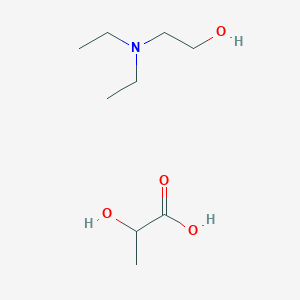
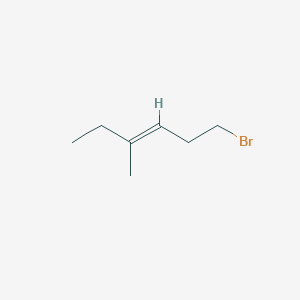
![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
